1-(2-Methylallyl)piperazine

Descripción

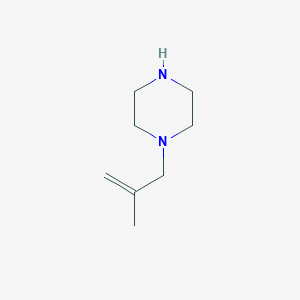

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-methylprop-2-enyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-8(2)7-10-5-3-9-4-6-10/h9H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKOZGPFYSPNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Methylallyl Piperazine

Direct Synthesis Approaches for 1-(2-Methylallyl)piperazine

The most straightforward methods to produce this compound involve creating a direct bond between the piperazine (B1678402) ring and the 2-methylallyl group. These approaches are often favored for their efficiency and atom economy.

Direct N-alkylation is a fundamental and widely used method for synthesizing derivatives of piperazine. mdpi.com This reaction typically involves the nucleophilic substitution of an alkyl halide by the nitrogen atom of the piperazine ring. In the case of this compound, piperazine is reacted with a 2-methylallyl halide, such as 3-chloro-2-methyl-1-propene (methallyl chloride), often in the presence of a base to neutralize the resulting hydrohalic acid. smolecule.com

A specific, albeit multi-step, documented synthesis involves reacting a precursor with concentrated hydrochloric acid, followed by workup and distillation to yield this compound. google.com The general principle of alkylating piperazine is also employed in the synthesis of various therapeutic agents, where piperazine or its derivatives are reacted with alkyl chlorides or bromides. mdpi.comnih.gov The reaction's success can depend on factors like the solvent, temperature, and the nature of the leaving group on the alkylating agent.

Table 1: Examples of N-Alkylation Reactions for Piperazine Derivatives

| Piperazine Reactant | Alkylating Agent | Product | Reference |

| Piperazine | 2-Methylallyl Halide | This compound | smolecule.com |

| 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Flibanserin | mdpi.com |

| N-(1,2-Diphenylethyl)piperazine | Various Alkyl Halides | N1-Substituted N-(1,2-diphenylethyl)piperazines | nih.gov |

Reductive amination offers a powerful and controlled alternative to direct alkylation for forming N-C bonds, effectively avoiding the common issue of over-alkylation. masterorganicchemistry.com This two-part process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.org

For the synthesis of this compound, this would theoretically involve the reaction of piperazine with 2-methylpropanal. The resulting iminium ion would then be reduced using a selective reducing agent. Common reagents for this reduction step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde or ketone. masterorganicchemistry.comlibretexts.org This strategy is widely applied in the synthesis of complex piperazine-based compounds, where controlled, sequential additions are necessary. nih.gov For instance, the synthesis of 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2) utilizes a reductive amination reaction with sodium triacetoxyborohydride as the reducing agent. nih.gov

Table 2: Key Aspects of Reductive Amination

| Step | Description | Common Reagents | Reference |

| 1. Imine/Iminium Formation | Nucleophilic addition of an amine to a carbonyl compound. | Aldehydes, Ketones | libretexts.org |

| 2. Reduction | In situ reduction of the C=N double bond. | Sodium Cyanoborohydride, Sodium Triacetoxyborohydride | masterorganicchemistry.comnih.gov |

Precursor Synthesis and Derivatization for this compound Analogues

The synthesis of analogues of this compound often requires more complex, multi-step sequences. These can involve the initial construction of a substituted piperazine ring followed by the introduction of the methylallyl group, or the derivatization of a pre-formed this compound.

The piperazine ring is the third most common nitrogen-containing heterocycle found in pharmaceuticals, leading to the development of numerous synthetic methods for its construction. thieme-connect.com Traditional and modern methods provide access to a wide array of substituted piperazines.

Common approaches include:

Reduction of (Di)ketopiperazines: Piperazine-2,5-diones or piperazinones can be reduced to form the saturated piperazine ring. researchgate.netcsu.edu.au

Cyclization of 1,2-Diamines: The reaction of a 1,2-diamine with a 1,2-dielectrophile, such as a dihalide, is a classic method for forming the six-membered ring. researchgate.netthieme-connect.de

Transition-Metal-Catalyzed Cyclizations: Modern methods, including palladium or gold-catalyzed reactions, offer efficient routes to substituted piperazines. thieme-connect.com

Reduction of Pyrazines: The aromatic pyrazine (B50134) ring can be hydrogenated to yield the corresponding piperazine. thieme-connect.com

These methods allow for the preparation of piperazine rings with pre-installed substituents, which can then be further functionalized. mdpi.com

The 2-methylallyl group (also known as the methallyl group) is typically introduced onto a nitrogen atom via alkylation. The most common reagent for this transformation is a 2-methylallyl halide, such as 3-chloro-2-methyl-1-propene or the corresponding bromide. smolecule.comgoogle.com The reaction is a standard nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the allyl halide. d-nb.info

For example, the synthesis of l-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzene is achieved by reacting 4-trifluoromethoxyphenol with methallyl chloride in the presence of potassium carbonate. google.com A similar principle applies to the N-alkylation of amines and their derivatives. The reactivity of the alkylating agent follows the typical trend for leaving groups: I > Br > Cl. d-nb.info

Creating more complex analogues involves combining the synthesis of substituted piperazine precursors with the introduction of the methylallyl group. For instance, a substituted piperazine can be synthesized first, followed by its alkylation with a 2-methylallyl halide. A patent describes the synthesis of this compound which is then reacted with 10-(3-chloropropyl)-2-propionylphenothiazine to create a more complex final product. google.com

Another strategy involves using piperazine derivatives that already contain other functional groups. In one study, novel piperazine derivatives were first prepared by reacting piperazine with nitrobenzoyl chloride. beilstein-journals.org The resulting N-(4-nitrobenzoyl)piperazine could then, in principle, be alkylated on the second nitrogen with a methylallyl group before further transformations. Research on Mn(OAc)₃ mediated radical cyclizations has also utilized pre-formed piperazine derivatives, such as N-methacryloylpiperazine, which contains a related unsaturated moiety, to synthesize complex heterocyclic systems. nih.gov

Novel Synthetic Routes and Catalytic Approaches for Piperazine Derivatives

The construction of the piperazine core and its derivatives has been a focus of extensive research, leading to the development of innovative synthetic strategies. These methods often aim to improve efficiency, yield, and stereochemical control.

Hydroamination reactions, which involve the addition of an N-H bond across a C-C multiple bond, have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including piperazines. nih.govthieme-connect.com

Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. nih.govacs.org This method utilizes substrates prepared from the nucleophilic displacement of cyclic sulfamidates derived from amino acids. nih.govacs.org The reaction tolerates various alkyl and aryl substituents at the 2-position of the piperazine ring. nih.govacs.org

Palladium-Catalyzed Hydroamination: Palladium catalysts have been successfully employed in the diastereoselective synthesis of 2,6-disubstituted piperazines through intramolecular hydroamination. nih.govacs.org This approach provides a route to enantiopure trans-2,6-disubstituted piperazines with differentially protected nitrogen atoms. acs.org

Post-Ugi Cyclization: A novel strategy for synthesizing piperazine derivatives involves a post-Ugi cyclization under transition-metal-free conditions. thieme-connect.comresearchgate.net This method utilizes an intramolecular alkyne hydroamination reaction of a four-component Ugi adduct to form the piperazine ring. thieme-connect.comresearchgate.net

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis and have been extensively applied to the preparation of piperazine derivatives. acs.orgrsc.orgrsc.org These reactions allow for the formation of carbon-nitrogen bonds, enabling the introduction of various substituents onto the piperazine scaffold. gyanvihar.org

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the N-arylation of amines, including piperazine. rsc.orggyanvihar.org This reaction is crucial for the synthesis of many pharmaceutical compounds. rsc.org For instance, the coupling of aryl bromides with piperazine derivatives has been employed in the large-scale synthesis of drugs like Venetoclax and Brexpiprazole. rsc.org Generally, in the case of unprotected piperazines, the arylation occurs preferentially at the less sterically hindered nitrogen atom. gyanvihar.org

Ruthenium-Catalyzed Arylation: A ruthenium complex generated in situ has been used for the arylation of piperazines with nonactivated fluoroarenes, providing N-arylpiperazines in good yields. thieme-connect.de

Table 1: Examples of Transition Metal-Catalyzed Reactions in Piperazine Synthesis

| Catalyst/Reagent | Reactants | Product Type | Reference |

| Pd(OAc)₂, BINAP | Aryl bromide, Piperazine | N-Arylpiperazine | gyanvihar.org |

| Ru complex, DPPPent, TfOH | Fluoroarene, Piperazine | N-Arylpiperazine | thieme-connect.de |

| Pd(OAc)₂, Cu(OAc)₂ | N-Aryl-2-aminopyridine, Alkyne | Indole derivative | rsc.org |

Stereoselective Synthesis and Chiral Resolution in Piperazine Derivatives

The stereochemistry of piperazine derivatives often plays a critical role in their biological activity. Consequently, significant effort has been dedicated to the development of methods for their stereoselective synthesis and the resolution of racemic mixtures. researchgate.netnih.gov

Diastereoselective Synthesis: Highly diastereoselective methods have been developed for the synthesis of polysubstituted piperazines. acs.orgrsc.org For example, a palladium-catalyzed intramolecular hydroamination reaction allows for the synthesis of 2,6-disubstituted piperazines with a trans configuration. acs.orgrsc.org The stereochemistry of the final products is often dependent on the configuration of the starting materials. researchgate.net

Chiral Resolution: Classical chiral resolution, involving the formation and crystallization of diastereomeric salts, is a common technique for separating enantiomers of piperazine derivatives. acs.orggoogleapis.com This method has been successfully applied to resolve racemic mixtures of diphenyl-substituted N-methyl-piperazine derivatives using chiral acids like di-p-anisoyl-d-tartaric acid. acs.orgresearchgate.net High-throughput screening workflows can be employed to optimize the resolution process by evaluating different resolving agents, solvents, and other parameters. acs.orgresearchgate.net Another approach is kinetic resolution, which has been used for 2-arylpiperazines using a chiral base like (+)-sparteine. nih.gov

Table 2: Chiral Resolution of Piperazine Derivatives

| Compound Type | Resolution Method | Chiral Agent | Reference |

| Diphenyl-substituted N-methyl-piperazine | Diastereomeric salt crystallization | di-p-anisoyl-d-tartaric acid | acs.orgresearchgate.net |

| 2-Arylpiperazines | Kinetic resolution | (+)-sparteine | nih.gov |

| 1-(1-(benzo[d] smolecule.comacs.orgdioxol-5-yl)ethyl)piperazine | Selective crystallization | Non-racemic chiral acid | googleapis.com |

Chemical Reactivity and Derivatization of this compound for Research

The presence of two nitrogen atoms and a reactive allyl group makes this compound a versatile building block for further chemical modifications.

The nitrogen atoms of the piperazine ring are nucleophilic and can readily participate in various reactions. ambeed.com

Alkylation: The secondary amine in this compound can be further alkylated by reacting with alkyl halides. This allows for the introduction of a second, different substituent on the piperazine ring. ambeed.com For example, it can be reacted with 10-(3-chloropropyl)-2-propionylphenothiazine. google.com

Acylation: The piperazine nitrogens can undergo acylation with acyl halides or anhydrides to form amides. ambeed.com

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides, which can alter the compound's properties.

The double bond in the 2-methylallyl group provides a site for various chemical transformations.

Oxidation: The methylallyl group can be subjected to oxidation reactions. For instance, the synthesis of 1,4-bis(2-methylallyl)piperazine-2,3-dione has been reported, indicating that the piperazine ring can be oxidized while the methylallyl groups remain intact under certain conditions. sci-hub.se

Addition Reactions: The double bond can undergo addition reactions, such as hydrogenation to form the corresponding saturated alkyl group or halogenation.

Ozonolysis: Ozonolysis of the double bond would lead to the cleavage of the allyl group and the formation of a carbonyl compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of 1-(2-Methylallyl)piperazine and its Analogues

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. These calculations provide detailed information about molecular geometry, electronic structure, and reactivity descriptors.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. imist.manih.gov It is widely employed to predict molecular properties and reactivity with high accuracy. imist.ma In the study of piperazine (B1678402) derivatives, DFT is used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. jksus.orgresearchgate.net These calculations help to identify the most stable conformation of the molecule. For instance, studies on similar piperazine compounds have used DFT with basis sets like B3LYP/6-311++G(d,p) to achieve results that correlate well with experimental data from X-ray diffraction. jksus.orgresearchgate.net

The electronic structure of this compound can be elucidated by analyzing the distribution of electron density, which is a fundamental basis of DFT. imist.ma Topological parameters such as electron density ρ(r) and its Laplacian ∇ρ(r) at bond critical points provide insights into the nature of chemical bonds within the molecule. jksus.org Furthermore, Molecular Electrostatic Potential (MEP) analysis can be performed to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net

Table 1: Predicted Geometric Parameters of this compound using DFT

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N (piperazine ring) | ~1.46 Å |

| Bond Length | C-C (piperazine ring) | ~1.53 Å |

| Bond Length | N-C (allyl group) | ~1.47 Å |

| Bond Angle | C-N-C (piperazine ring) | ~110° |

| Bond Angle | N-C-C (allyl group) | ~112° |

| Dihedral Angle | C-N-C-C (piperazine ring) | ~55° (Chair conformation) |

Note: These are representative values based on DFT calculations of similar piperazine derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgpku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. pku.edu.cnyoutube.com

For this compound, FMO analysis performed via DFT calculations can predict its reactivity. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 2: Calculated FMO Properties of a Piperazine Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

Note: Values are hypothetical and serve as an example for FMO analysis.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility of molecules and their interactions with the surrounding environment, such as a solvent or a biological macromolecule. nih.govoncodesign-services.com

In the context of this compound, MD simulations can be used to explore its dynamic behavior in aqueous solutions, which is crucial for understanding its bioavailability and interaction with biological targets. nih.govresearchgate.net Studies on other piperazine-containing systems have used MD to investigate processes like CO2 absorption, revealing how piperazine molecules and their derivatives interact with other components in a solution. nih.govmanchester.ac.ukuib.no These simulations can highlight the formation and dynamics of hydrogen bond networks, which often play a critical role in molecular interactions. manchester.ac.ukuib.no When studying the interaction with a protein, MD simulations can reveal the stability of the ligand-protein complex and identify key amino acid residues that maintain the binding. rsc.orgnih.gov

Molecular Docking Studies and Receptor Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). distantreader.orgnih.gov This method is essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. distantreader.orgresearchgate.net The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. distantreader.org

For this compound, molecular docking studies can predict its potential biological targets and elucidate its binding mode. rsc.org By docking the compound into the active sites of various receptors, researchers can identify potential interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues. mdpi.com For example, docking studies on piperazine derivatives have successfully identified potent ligands for targets like the sigma 1 receptor (S1R) and have helped to understand the structural basis for their affinity and selectivity. rsc.orgnih.gov The results of docking studies, often expressed as a docking score, provide a qualitative estimate of the binding affinity and are crucial for prioritizing compounds for further experimental testing. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Sigma 1 Receptor | -8.5 | TYR103, GLU172 | Hydrogen Bond, Pi-Alkyl |

| Dopamine (B1211576) D2 Receptor | -7.9 | ASP114, SER193 | Ionic, Hydrogen Bond |

| Serotonin (B10506) 5-HT2A Receptor | -8.2 | PHE340, TRP336 | Pi-Pi Stacking, Hydrophobic |

Note: This table is for illustrative purposes, showing potential interactions based on studies of similar compounds.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. oncodesign-services.comnih.gov Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical and machine learning techniques to build models that can predict the activity of new compounds based on their structural features. oncodesign-services.comuni-bonn.de These models help to identify the key structural motifs and physicochemical properties that govern a molecule's potency, selectivity, and safety. oncodesign-services.com

Computational SAR studies of this compound and its analogues would involve designing and evaluating a series of related compounds with systematic structural modifications. oncodesign-services.com For example, modifications could be made to the piperazine ring, the methylallyl group, or by adding various substituents. By calculating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analogue and correlating them with their (experimentally or computationally predicted) biological activity, a QSAR model can be developed. nih.gov Such models can guide the lead optimization process by predicting the activity of yet-to-be-synthesized compounds, thereby accelerating the discovery of more effective drug candidates. uni-bonn.desemanticscholar.org

Table 4: Example of a SAR Table for Analogues of this compound

| Compound | R1 Group | R2 Group | Predicted Activity (IC50, nM) |

|---|---|---|---|

| This compound | H | -CH2-C(CH3)=CH2 | 50 |

| Analogue A | H | -CH2-CH=CH2 | 75 |

| Analogue B | H | -CH2-Ph | 25 |

| Analogue C | -CH3 | -CH2-C(CH3)=CH2 | 60 |

Note: This table is a hypothetical representation to illustrate the principles of SAR.

Pharmacological and Biological Activity Research

Modulation of Neurotransmitter Systems by Piperazine (B1678402) Derivatives

The piperazine nucleus is a key pharmacophore found in numerous centrally acting agents. jocpr.comijrrjournal.com Its derivatives are known to modulate several major neurotransmitter systems, including the serotonergic, dopaminergic, noradrenergic, GABAergic, cholinergic, and histaminergic systems. This broad spectrum of activity is attributed to the ability of the piperazine ring and its substituents to interact with a variety of G-protein-coupled receptors (GPCRs) and transporters. nih.govsemanticscholar.org

Serotoninergic System Interactions (e.g., 5-HT1A, 5-HT2A Receptors)

Piperazine derivatives are well-known for their significant interactions with the serotonin (B10506) (5-HT) system, targeting multiple receptor subtypes. ijrrjournal.com Arylpiperazine derivatives, in particular, have been a major focus of drug design for conditions like depression and anxiety due to their potent effects on 5-HT receptors. nih.govnih.gov

The activity of these compounds often depends on the specific substitutions on the piperazine and aryl rings. They can act as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes. nih.govdrugbank.com For instance, the atypical antipsychotic aripiprazole, which contains a piperazine moiety, acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors. nih.gov Another example is mirtazapine, a piperazine-azepine derivative, which is a potent antagonist of 5-HT2A and 5-HT2C receptors. wikipedia.org

Research has identified numerous piperazine derivatives with high affinity for key serotonin receptors:

5-HT1A Receptors: Many arylpiperazine compounds are partial agonists at the 5-HT1A receptor and are sometimes referred to as "serotonin normalizers". nih.gov This interaction is crucial for anxiolytic and antidepressant effects. nih.govnih.gov A series of indolealkylpiperazine derivatives have been developed as potent and selective 5-HT1A receptor agonists. nih.gov Similarly, newly synthesized coumarin-piperazine derivatives have shown excellent activity at 5-HT1A receptors, with Ki values as low as 0.57 nM. semanticscholar.org One study reported a piperazine derivative, compound 6a, with a strong affinity for the 5-HT1A receptor (Ki = 1.28 nM), which may be responsible for its potential antidepressant effects. tandfonline.com

5-HT2A Receptors: The 5-HT2A receptor is a primary target for treating psychiatric diseases, and arylpiperazine derivatives are prominent antagonists. nih.gov Antagonism at this receptor is associated with the therapeutic effects of atypical antipsychotics and some antidepressants, contributing to improvements in anxiety, sleep, and sexual function. nih.govwikipedia.org The interaction of these ligands with the 5-HT2A receptor active site has been explored through molecular docking studies to understand their binding modes. nih.gov

| Compound Class/Example | Receptor Target | Observed Activity | Affinity (Ki) |

|---|---|---|---|

| Arylpiperazine Derivatives | 5-HT1A | Partial Agonist | Varies |

| Coumarin-piperazine derivative (compound 7) | 5-HT1A | Agonist/Antagonist | 0.57 nM semanticscholar.org |

| Piperazine derivative (compound 6a) | 5-HT1A | Agonist | 1.28 nM tandfonline.com |

| Aripiprazole | 5-HT1A | Partial Agonist nih.gov | 1.7 nM nih.gov |

| Arylpiperazine Derivatives | 5-HT2A | Antagonist nih.gov | Varies |

| Aripiprazole | 5-HT2A | Antagonist nih.gov | 3.4 nM nih.gov |

| Mirtazapine | 5-HT2A, 5-HT2C | Antagonist/Inverse Agonist wikipedia.org | 5-HT2A: 1.6 nM, 5-HT2C: 1.8 nM wikipedia.org |

| m-chlorophenylpiperazine (mCPP) | Multiple 5-HT subtypes | Agonist/Antagonist | 360 - 1300 nM sigmaaldrich.com |

Dopaminergic System Modulation

The dopaminergic system is another critical target for piperazine derivatives, particularly in the context of antipsychotic medications. researchgate.net These compounds can modulate dopamine (B1211576) receptors (D1-D5) and the dopamine transporter (DAT). ijrrjournal.comresearchgate.net

Atypical antipsychotics containing a piperazine structure, such as aripiprazole, are known as "dopamine system stabilizers". nih.gov Aripiprazole exhibits partial agonism at D2 receptors, a mechanism that allows it to act as a functional agonist or antagonist depending on the endogenous dopamine levels. nih.govresearchgate.net Other derivatives have been developed as potent D2/D3 receptor antagonists. ijrrjournal.com For example, the compound SLV313 showed high affinity and full antagonist activity at human D2 and D3 receptors. ijrrjournal.com

Furthermore, research into novel diphenyl piperazine derivatives has identified compounds with potent dopamine uptake inhibitory activities, suggesting potential applications in conditions characterized by dopamine deficiency. researchgate.net The sigma-1 receptor, which is regulated by some piperazine derivatives, also plays a role in modulating the dopaminergic system. acs.org

| Compound Class/Example | Receptor/Transporter Target | Observed Activity | Affinity (Ki or IC50) |

|---|---|---|---|

| Aripiprazole | D2, D3 | Partial Agonist nih.gov | D2: 0.34 nM, D3: 0.8 nM nih.gov |

| SLV313 | D2, D3 | Antagonist ijrrjournal.com | High Affinity (pA2 = 9.3 for D2) ijrrjournal.com |

| Diphenyl Piperazine Derivatives | Dopamine Transporter (DAT) | Uptake Inhibitor researchgate.net | <30 nM (IC50) researchgate.net |

Noradrenergic System Effects

Piperazine derivatives also exert effects on the noradrenergic system, primarily through interactions with α-adrenergic receptors and the norepinephrine (B1679862) transporter (NET). ijrrjournal.comnih.gov Mirtazapine is a potent antagonist of α2-adrenergic receptors (α2A, α2B, and α2C). wikipedia.org This antagonism blocks the negative feedback mechanism for norepinephrine release, thereby increasing noradrenergic neurotransmission. wikipedia.org

Additionally, some piperazine derivatives have been specifically designed as dual serotonin and noradrenaline reuptake inhibitors, similar in profile to drugs like duloxetine. nih.gov The modulation of histamine (B1213489) H3 receptors and sigma-1 receptors by certain piperazine compounds can also indirectly affect the release of norepinephrine in the central nervous system. acs.orgnih.gov

GABAergic System Agonism

The primary anthelmintic action of the parent compound, piperazine, is mediated through its effects on the GABAergic system. drugbank.comyoutube.com Piperazine acts as a GABA receptor agonist on the muscle membrane receptors of parasites. drugbank.com This agonism leads to hyperpolarization of the nerve endings, which in turn causes a flaccid paralysis of the worm. drugbank.com The paralyzed parasite is then unable to maintain its position in the host's intestinal lumen and is expelled by normal peristalsis. drugbank.com

While the parent compound is a GABA agonist, it is noteworthy that some substituted piperazine derivatives have been shown to act as antagonists at human GABAA receptors. nih.gov For example, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) and other derivatives can inhibit the function of the human α1β2γ2 GABAA receptor. nih.gov

Acetylcholine (B1216132) Receptor Modulation

Interactions with the cholinergic system have also been documented for various piperazine derivatives. The anthelmintic effect of piperazine is thought to involve the blockade of acetylcholine at the myoneural junction in parasites, contributing to paralysis. wikipedia.org

In the context of the human central nervous system, research has identified novel piperazine derivatives that act as modulators of the α7 nicotinic acetylcholine receptor (nAChR). acs.org Other studies have focused on developing piperazine derivatives as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. nih.gov Such inhibitors are a therapeutic strategy for diseases like Alzheimer's. nih.gov Indirect modulation of acetylcholine release can also occur via the action of piperazine-based compounds on histamine H3 and sigma-1 receptors. acs.orgnih.gov

Histamine Receptor Antagonism

Many piperazine derivatives are potent histamine receptor antagonists. jocpr.comrxlist.com This class of antihistamines includes well-known drugs used to treat allergies, itching, and other histamine-mediated conditions. rxlist.comdrugbank.com They primarily act as H1-receptor antagonists or inverse agonists. wikipedia.orgrxlist.com Hydroxyzine and its metabolite cetirizine (B192768) are examples of piperazine derivatives that are selective H1 histamine receptor antagonists. ijrrjournal.com Mirtazapine is recognized as one of the most potent H1 receptor inverse agonists among antidepressants and most antihistamines. wikipedia.org

In addition to H1 antagonism, research has uncovered piperazine and piperidine (B6355638) derivatives that are high-affinity antagonists of the histamine H3 receptor. acs.orgnih.gov H3 receptors act as autoreceptors and heteroreceptors in the brain, modulating the release of histamine and other neurotransmitters. nih.gov

Based on a comprehensive search of available scientific literature, there is insufficient public data to generate a detailed article on the specific pharmacological and biological activities of the chemical compound “1-(2-Methylallyl)piperazine” that adheres to the requested outline.

Research on the antimicrobial, antibiofilm, and anticancer properties of this specific compound is not substantially documented in publicly accessible research databases. While the broader class of piperazine derivatives has been investigated for various therapeutic effects, the instructions to focus solely on "this compound" cannot be fulfilled with the required level of detail and scientific accuracy for the specified subtopics:

Antimicrobial and Antibiofilm Properties: There is a lack of specific studies detailing the antibacterial efficacy of this compound against particular Gram-positive and Gram-negative strains, its potential antifungal activity, or its mechanisms of antibiofilm action. A 1970 patent mentions a related compound, 2-[4-(2-methylallyl)l-piperazinyl]-4-amino-6,7-dimethoxyquinazoline, in the context of antibacterial agents but notes only a "slight order of activity," with the patent's primary focus being on hypotensive effects. google.com

Anticancer and Cytotoxic Effects: No specific research papers or data could be located concerning the cytotoxic effects of this compound on cancer cell lines, its ability to induce apoptosis, or its potential to inhibit enzymes within cancer pathways.

Therefore, constructing a thorough and scientifically accurate article covering the requested sections and subsections is not possible at this time.

Antiviral Activity (e.g., HIV-1)

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. Piperazine derivatives have shown promise in this area, particularly as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1).

A series of piperazine-derived compounds have been synthesized and evaluated as HIV-1 reverse transcriptase (RT) inhibitors. The flexibility of the piperazine structure is believed to play a crucial role in its diverse pharmacological properties researchgate.net. In one study, a newly synthesized piperazine derivative, compound 9k , exhibited significant anti-HIV activity, with an IC50 value of 13.18 ± 1.62 µg/ml in TZM-bl cells researchgate.net. Molecular docking studies suggested that this compound binds to the hydrophobic pocket of HIV-1 RT, in a manner similar to the non-nucleoside reverse transcriptase inhibitor (NNRTI) delavirdine (B1662856) researchgate.net.

Furthermore, diarylpyrimidine derivatives incorporating a piperazine sulfonyl moiety have been designed as potent HIV-1 NNRTIs. These compounds have demonstrated excellent antiretroviral activity against wild-type HIV-1, with EC50 values in the nanomolar to micromolar range nih.gov. The structure-activity relationship (SAR) studies of these derivatives indicated that the substituents on the piperazine ring significantly influence their antiviral potency nih.gov.

Another approach has involved the development of piperidine-substituted purines, where a piperazine-containing compound, FZJ13 , showed notable anti-HIV-1 activity, comparable to the established drug Lamivudine (3TC) nih.gov. These findings underscore the potential of the piperazine scaffold in the design of novel and effective anti-HIV agents.

| Compound/Drug | Target | Activity | Reference |

| Compound 9k | HIV-1 Reverse Transcriptase | IC50: 13.18 ± 1.62 µg/ml | researchgate.net |

| Diarylpyrimidine derivatives | HIV-1 Reverse Transcriptase | EC50: 0.0014 µM to 0.65 µM | nih.gov |

| FZJ13 | HIV-1 | Comparable to Lamivudine | nih.gov |

| Delavirdine | HIV-1 Reverse Transcriptase | NNRTI | researchgate.net |

| Lamivudine (3TC) | HIV-1 Reverse Transcriptase | NRTI | nih.gov |

Potential as Radioprotective Agents

The increasing use of ionizing radiation in medicine and the potential for radiation exposure from various sources highlight the need for effective radioprotective agents. Research has indicated that certain piperazine derivatives may offer protection against the harmful effects of radiation.

A series of novel 1-(2-hydroxyethyl)piperazine derivatives were designed and synthesized to investigate their radioprotective potential. Several of these compounds were found to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity nih.govresearchgate.netnih.gov. One particular derivative, compound 8 , demonstrated a radioprotective effect on cell survival in vitro and low toxicity in vivo. It also showed a tendency to enhance the survival of mice following whole-body irradiation, although this effect was not statistically significant nih.govresearchgate.netnih.gov.

Further optimization of these 1-(2-hydroxyethyl)piperazine derivatives has led to the identification of second-generation compounds with enhanced radioprotective efficacy and reduced toxicity compared to the standard radioprotector, amifostine (B1664874) rsc.orgrsc.org. Compound 6 from this series emerged as a leading candidate, showing a significant radioprotective effect in vitro with minimal cytotoxicity rsc.org. Another compound, CLZ-8 , also a piperazine derivative, exhibited good radioprotective properties at low concentrations rsc.org. These studies suggest that the piperazine scaffold is a valuable template for the development of safer and more effective radioprotective agents rsc.orgrsc.org.

| Compound | Key Findings | Reference |

| 1-(2-hydroxyethyl)piperazine derivatives | Protected human cells from radiation-induced apoptosis. | nih.govresearchgate.netnih.gov |

| Compound 8 | Showed in vitro radioprotective effect and low in vivo toxicity. | nih.govresearchgate.netnih.gov |

| Compound 6 | Demonstrated significant in vitro radioprotective effects with minimal cytotoxicity. | rsc.org |

| CLZ-8 | Exhibited good radioprotective properties at low concentrations. | rsc.org |

| Amifostine | Standard radioprotector used for comparison. | rsc.orgrsc.org |

Impact on Memory and Cognitive Functions

The piperazine moiety is a common feature in many centrally acting drugs, and research has explored the potential of piperazine derivatives in modulating memory and cognitive functions, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

One study investigated a novel piperazine derivative, cmp2 , a selective activator of the TRPC6 channel, for its potential in treating synaptic deficiencies in Alzheimer's disease models nih.gov. This compound was found to be capable of crossing the blood-brain barrier and reversed deficits in synaptic plasticity in a mouse model of Alzheimer's disease nih.gov. The mechanism of action is believed to be through the stimulation of TRPC6, which plays a role in the stability of dendritic spines and memory formation nih.govnih.govdoi.org.

Another piperazine derivative, referred to as PPZ , was also found to potentiate TRPC6 channels and exert neuroprotective effects against amyloid toxicity in vitro nih.govdoi.org. This compound was shown to restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's, suggesting its potential as a lead molecule for the development of therapeutic agents for this disease nih.govdoi.org.

These findings highlight the potential of specific piperazine derivatives to positively impact synaptic health and cognitive function, offering a promising avenue for the development of new treatments for neurodegenerative disorders.

| Compound | Mechanism of Action | Potential Application | Reference |

| cmp2 | Selective TRPC6 activator | Treatment of synaptic deficiency in Alzheimer's disease | nih.gov |

| PPZ | TRPC6 channel potentiator | Neuroprotection in Alzheimer's disease | nih.govdoi.org |

Other Reported Biological Activities of Piperazine Compounds

The versatility of the piperazine nucleus has led to its incorporation into a wide range of biologically active molecules with diverse therapeutic applications researchgate.netnih.govresearchgate.net. The pharmacological importance of piperazine is well-established, with derivatives exhibiting a broad spectrum of activities.

Piperazine-based compounds have been investigated for their potential as:

Antipsychotics: Many atypical antipsychotic drugs contain a piperazine moiety, which is often crucial for their activity researchgate.net.

Antidepressants: The piperazine ring is a key component of several antidepressant medications researchgate.net.

Antihistamines: Certain piperazine derivatives are known for their H1 receptor antagonist activity researchgate.net.

Anticancer agents: The piperazine scaffold has been used to develop compounds with cytotoxic activity against various cancer cell lines nih.gov.

Anti-inflammatory agents: Some piperazine derivatives have demonstrated anti-inflammatory properties nih.gov.

Antimicrobial agents: The piperazine nucleus is found in compounds with antibacterial and antifungal activities researchgate.net.

This wide range of biological activities underscores the significance of the piperazine scaffold in drug discovery and development, making it a continuous source of new therapeutic agents researchgate.netnih.govresearchgate.net.

An article on the pharmacokinetic and pharmacodynamic properties of the chemical compound this compound cannot be generated.

A thorough and extensive search of publicly available scientific literature and databases has been conducted to gather information specifically on the Absorption, Distribution, Metabolism, and Excretion (ADME), metabolic pathways, Cytochrome P450 (CYP) enzyme interactions, plasma protein binding, and the pharmacodynamic mechanisms of action for this compound.

The search results did not yield any specific research findings, data, or detailed investigations for this particular compound. While general information exists for the broader class of piperazine derivatives, no studies were identified that focused on the unique pharmacokinetic and pharmacodynamic profile of this compound itself. Consequently, the creation of a scientifically accurate and detailed article that adheres to the requested structure is not possible at this time due to the absence of specific data.

Pharmacokinetic and Pharmacodynamic Investigations

Permeation Enhancement Studies

Currently, there is a lack of publicly available scientific literature and research data specifically detailing permeation enhancement studies conducted on the chemical compound 1-(2-Methylallyl)piperazine. While the broader class of piperazine (B1678402) derivatives has been a subject of interest in the field of pharmaceutical sciences for their potential to act as permeation enhancers, specific research findings, detailed data, and comprehensive investigations into the efficacy and mechanisms of this compound in this capacity have not been reported in the accessible scientific domain.

The development of chemical permeation enhancers (CPEs) is a significant area of research in transdermal and oral drug delivery, aiming to overcome the barrier properties of the skin and mucous membranes. mdpi.commdpi.com Studies on various N-substituted piperazine derivatives have explored how structural modifications influence their ability to enhance the transport of therapeutic agents across biological membranes. nih.govnih.gov These investigations typically involve in vitro, ex vivo, or in vivo models to quantify the increase in drug flux and elucidate the underlying mechanisms of action, which can include disruption of the stratum corneum lipids or modulation of tight junction proteins. mdpi.comnih.gov

However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its permeation enhancement effects. Such an analysis would require experimental data from studies designed to evaluate its impact on the permeability of model drugs across relevant biological barriers, such as excised skin or cell monolayers (e.g., Caco-2). nih.gov These studies would typically measure parameters like the permeability coefficient (Papp) or enhancement ratio (ER) and might include investigations into the compound's effects on transepithelial electrical resistance (TEER). nih.gov

Future research dedicated to the synthesis and evaluation of this compound as a potential permeation enhancer would be necessary to generate the specific data required for a thorough discussion in this section.

Toxicological Research and Safety Profile

In Vitro and In Vivo Toxicity Assessments

There is no available information from in vitro or in vivo studies specifically assessing the toxicity of 1-(2-Methylallyl)piperazine.

Cytotoxicity in Various Cell Lines

No studies were identified that investigated the cytotoxic effects of this compound on any cell lines. Therefore, data regarding its potential to cause cell death, such as IC50 (half-maximal inhibitory concentration) values, is not available.

While studies on other piperazine (B1678402) derivatives have shown cytotoxic effects in various cell lines, including cancer and neuronal cells, these findings cannot be scientifically extrapolated to this compound without direct experimental evidence. google.com

Organ-Specific Toxicity (e.g., Hepatotoxicity, Cardiotoxicity)

There is a lack of research on the potential for this compound to induce organ-specific toxicity.

Hepatotoxicity : No studies have been published concerning the effects of this compound on liver cells or liver function. In contrast, research on other piperazine designer drugs has identified potential hepatotoxic effects, often linked to the upregulation of enzymes involved in cholesterol biosynthesis.

Cardiotoxicity : The cardiotoxic potential of this compound has not been evaluated. Studies on different piperazine compounds have demonstrated cardiotoxic effects in cell models, characterized by mitochondrial impairment and apoptosis in cardiomyoblasts.

Adverse Effects and Neurological Impact

Specific adverse effects and the neurological impact of this compound in humans or animal models have not been documented in the scientific literature. The broader class of piperazine derivatives has been associated with a range of neurological effects, from stimulant properties to neurotoxicity, often mediated through interactions with dopaminergic and serotonergic systems. However, without specific studies, the neuroactive profile of this compound remains unknown.

Mechanisms of Toxicity

Due to the absence of toxicological studies, the mechanisms through which this compound might exert toxicity are entirely uncharacterized. Research into other piperazines points towards mechanisms such as mitochondrial impairment, induction of apoptosis, and oxidative stress, but these cannot be assumed for this specific compound.

Analytical Methodologies for Identification and Quantification

Chromatographic Techniques (e.g., LC-MS, GC-MS)

Chromatographic methods are essential for separating the analyte of interest from a complex matrix. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and commonly used techniques for the analysis of piperazine (B1678402) derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a mainstay for the analysis of volatile and thermally stable compounds. For piperazine derivatives, GC-MS offers high separation efficiency and sensitive detection. The methodology involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. Although specific GC-MS parameters for 1-(2-Methylallyl)piperazine are not published, general methods for other piperazines often utilize a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) and electron ionization (EI) at 70 eV.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for non-volatile or thermally labile compounds. The separation occurs in a liquid phase on a packed column, followed by detection by a mass spectrometer, typically using electrospray ionization (ESI). This technique allows for the analysis of a wide range of piperazine derivatives in various matrices. A validated LC-MS/MS method for a piperazine metabolite involved protein precipitation for sample extraction, separation on a C18 column, and detection with a tandem mass spectrometer equipped with an ESI source. Such an approach would likely be effective for this compound, providing high sensitivity and selectivity.

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating molecular structure. By observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR can provide detailed information about the connectivity and chemical environment of atoms within a molecule. For a novel piperazine derivative, ¹H and ¹³C NMR spectra would be essential for confirming the presence and arrangement of the 2-methylallyl and piperazine moieties. Dynamic NMR studies on other N,N'-substituted piperazines have revealed insights into conformational changes, such as the interconversion of chair forms of the piperazine ring.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, one would expect to see characteristic peaks for C-H stretching and bending, C-N stretching of the piperazine ring, and C=C stretching from the allyl group.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule. These fragmentation patterns are often predictable and can be used to confirm the structure, for instance, by showing the loss of the methylallyl group or fragmentation of the piperazine ring.

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents Based on 1-(2-Methylallyl)piperazine Scaffolds

The this compound scaffold serves as a valuable starting point for the design of novel therapeutic agents across multiple disease areas. The piperazine (B1678402) nucleus is a six-membered heterocycle with two nitrogen atoms that can be easily modified, allowing for the synthesis of diverse chemical libraries. researchgate.netbohrium.com This structural flexibility is crucial for developing compounds with improved target affinity, specificity, and drug-like properties such as enhanced water solubility and oral bioavailability. researchgate.netbohrium.com

Researchers have successfully incorporated the piperazine moiety into compounds designed to act as anticancer, antimicrobial, radioprotective, and central nervous system-acting agents. nih.govresearchgate.netnih.gov For instance, numerous piperazine derivatives have been approved for anticancer therapy, including Imatinib and Olaparib, highlighting the scaffold's success in this field. researchgate.net The development of derivatives from the this compound core could lead to new candidates in these and other therapeutic areas. By strategically modifying the scaffold, new molecules can be designed to interact with a variety of biological targets, including enzymes, receptors, and DNA. researchgate.netnih.gov

Table 1: Therapeutic Areas for Piperazine-Based Drug Discovery

| Therapeutic Area | Role of the Piperazine Scaffold | Example Biological Targets |

|---|---|---|

| Oncology | Serves as a scaffold to arrange pharmacophoric groups for optimal interaction with targets; improves pharmacokinetic properties. mdpi.comnih.gov | Kinase inhibitors (e.g., EGFR), Topoisomerase II. nih.govresearchgate.net |

| Infectious Diseases | Enhances the biofunctional potential of molecules designed as antibacterial or antimalarial agents. researchgate.netnih.gov | Bacterial cell wall synthesis enzymes, parasitic proteins. |

| Central Nervous System (CNS) Disorders | Modulates activity at various neurotransmitter receptors. mdpi.com | Serotonin (B10506) receptors (e.g., 5-HT1A), Dopamine (B1211576) transporters. mdpi.comresearchgate.net |

| Radiation Countermeasures | Forms the basis for radioprotective agents designed to mitigate DNA damage from ionizing radiation. nih.gov | Not applicable (mechanism is cytoprotective). |

Exploration of Structure-Activity Relationships for Enhanced Efficacy and Reduced Toxicity

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For derivatives of this compound, SAR exploration would involve systematically modifying the molecule's structure to understand how chemical changes affect biological activity. The goal is to identify modifications that enhance therapeutic efficacy while minimizing off-target effects and toxicity. mdpi.com

Key areas for modification on the this compound scaffold include:

The Piperazine Ring: Altering the conformation or substituting atoms within the ring.

The Nitrogen Atoms: Attaching various functional groups to the nitrogen atoms to influence basicity, polarity, and interactions with biological targets. researchgate.net

The 2-Methylallyl Group: Modifying this substituent to alter lipophilicity and steric properties, which can impact target binding and pharmacokinetic profiles.

For example, studies on other piperazine derivatives have shown that the length of an alkyl chain connecting the piperazine ring to another part of the molecule can significantly influence receptor affinity. nih.gov Similarly, the addition of specific substituents, such as chloro or trifluoromethyl groups, to aryl rings attached to the piperazine nitrogen has been shown to modulate antimycobacterial or anticancer activity. researchgate.netmdpi.com QSAR (Quantitative Structure-Activity Relationship) studies on hypnotic 1-(2-pyrimidinyl)piperazine derivatives revealed that biological activity increased with lipophilicity up to a certain point, after which it dropped significantly. nih.gov These principles can be applied to guide the rational design of more potent and safer drugs based on the this compound structure.

Table 2: Guiding Principles of SAR for Piperazine Derivatives

| Structural Modification | Potential Impact | Example from Research |

|---|---|---|

| Varying Substituents on Arylpiperazine Moiety | Modulate lipophilicity and electronic properties to enhance target binding and cell permeability. | In antimycobacterial agents, adding dichlorophenyl and diphenylmethyl groups to the piperazine scaffold resulted in the most effective inhibition of M. tuberculosis. mdpi.com |

| Altering Linker Length | Optimize the distance between key pharmacophoric groups to improve interaction with the target's binding site. | In dual histamine (B1213489) H3/sigma-1 receptor ligands, the length of the alkyl linker influenced affinity for the H3 receptor. nih.gov |

| Introducing Polar Groups | Increase hydrophilicity to improve solubility and pharmacokinetic properties. mdpi.comnih.gov | The piperazine moiety itself is often used as a basic and hydrophilic group to optimize drug properties. mdpi.comnih.gov |

| Modifying the Piperazine Core | Create rigid analogues to lock the molecule into a bioactive conformation. | N/A |

Preclinical and Clinical Evaluation Strategies

The pathway for any new therapeutic agent derived from this compound involves a rigorous evaluation process, beginning with preclinical studies and potentially progressing to clinical trials.

Preclinical Evaluation: This stage involves comprehensive laboratory and animal testing to establish the initial efficacy and safety profile of a drug candidate.

In Vitro Studies: Initial screening is conducted using cell-based assays. For example, potential anticancer derivatives would be tested against a panel of human cancer cell lines (like A-549, HCT-116, and MCF-7) to determine their cytotoxicity and calculate IC50 values (the concentration that inhibits 50% of cell growth). researchgate.netresearchgate.net Molecular docking studies may also be used to predict how the compound binds to its molecular target, such as the epidermal growth factor receptor (EGFR) or topoisomerase II. nih.govresearchgate.net

In Vivo Studies: Promising candidates from in vitro testing are then evaluated in animal models. For radioprotective agents, this could involve exposing animal models to radiation and assessing the compound's ability to mitigate DNA damage, often quantified using methods like the dicentric chromosome assay (DCA). nih.govrsc.org For other indications, studies in animal models of the specific disease are necessary to evaluate efficacy.

Clinical Evaluation: If a compound demonstrates a favorable profile in preclinical studies, it may advance to clinical trials in humans, which are conducted in several phases to gather detailed information about its effects.

Table 3: Stages of Preclinical and Clinical Evaluation

| Stage | Purpose | Key Activities |

|---|---|---|

| Preclinical | To assess preliminary efficacy, mechanism of action, and safety before human testing. | In vitro cell line screening (cytotoxicity, receptor binding), molecular docking, in vivo studies in animal models to assess efficacy and toxicity. researchgate.netresearchgate.net |

| Phase I Clinical Trial | To evaluate the safety, tolerability, and pharmacokinetic profile in a small group of healthy volunteers or patients. | Dose-escalation studies to determine the maximum tolerated dose. |

| Phase II Clinical Trial | To assess the drug's effectiveness in a larger group of patients with the target disease and further evaluate its safety. | Efficacy studies in a well-defined patient population. |

| Phase III Clinical Trial | To confirm effectiveness, monitor side effects, compare it to standard treatments, and collect information that will allow the drug to be used safely. | Large-scale, multicenter randomized controlled trials. |

| Phase IV (Post-Marketing) | To gather additional information on the drug's risks, benefits, and optimal use in the general population after approval. | Long-term surveillance and studies on different populations. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Methylallyl)piperazine and its derivatives?

- Answer: A widely optimized method involves using benzoic acid derivatives as starting materials. Key steps include acylation, bromination, and esterification. Reaction conditions such as solvent selection (e.g., toluene or DMF), temperature (60–100°C), and stoichiometric ratios (e.g., 1:1.2 for acyl chloride to amine) are critical for yield optimization. Structural confirmation is achieved via IR, , and GC-MS .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is preferred, especially when coupled with derivatization. For example, 1-(2-methoxyphenyl)piperazine can stabilize analytes and enhance UV absorption. Validation parameters include linearity (R > 0.99), limit of detection (LOD: 0.1 µg/mL), and recovery rates (85–115%) in biological matrices like hair or urine .

Q. What are the safety considerations when handling piperazine derivatives in laboratory settings?

- Answer: Use personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Avoid inhalation/ingestion; work in a fume hood. Storage should be in airtight containers at 2–8°C. Toxicity data (e.g., LD) and disposal protocols must follow OSHA and EPA guidelines .

Advanced Research Questions

Q. How can Raman microspectroscopy combined with multivariate analysis distinguish structural isomers of piperazine derivatives?

- Answer: Raman parameters (20 mW laser power, 128–256 scans) generate high-resolution spectra. Principal Component Analysis (PCA) reduces dimensionality, explaining >99% variance in trifluoromethylphenyl isomers. Linear Discriminant Analysis (LDA) then separates isomers (e.g., 2-TFMPP vs. 4-TFMPP) based on peak positions (e.g., 780 cm for C-F stretches) and intensities. This method achieves >95% classification accuracy .

Q. What strategies address discrepancies in pharmacological data among piperazine analogs?

- Answer: Contradictions in receptor affinity (e.g., 5-HT vs. dopamine D) arise from substituent electronic effects. Use in vitro CYP450 inhibition assays (e.g., human liver microsomes) to assess metabolic interference. Molecular docking simulations (e.g., AutoDock Vina) can clarify steric/electronic interactions, while dose-response curves (EC) validate selectivity .

Q. How do thermodynamic properties like pKa influence the reactivity and biological activity of piperazine derivatives?

- Answer: pKa values (e.g., 9.2 for 1-methylpiperazine at 298 K) determine protonation states, affecting solubility and membrane permeability. Van’t Hoff analysis reveals enthalpy (ΔH°: −30 to −50 kJ/mol) and entropy (ΔS°: −120 to −150 J/mol·K) contributions. Derivatives with electron-withdrawing groups (e.g., −CF) exhibit lower pKa, enhancing blood-brain barrier penetration .

Q. What methodologies confirm the structural integrity and purity of synthesized piperazine derivatives?

- Answer: Purity (>98%) is verified via HPLC with a C18 column (acetonitrile/water gradient). Chiral separation uses β-cyclodextrin phases. Absolute configuration is confirmed by X-ray crystallography (e.g., Cu-Kα radiation). Mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Q. How do substituent positions on the phenyl ring affect the biological activity of piperazine-based compounds?

- Answer: Meta-substituents (e.g., −Cl, −CF) enhance 5-HT affinity (K: 15 nM vs. 120 nM for para-substituted analogs). Ortho-substituents introduce steric hindrance, reducing dopamine transporter (DAT) binding. Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ values with IC trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.